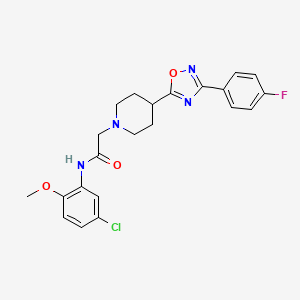
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O3 and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine moiety and an oxadiazole ring, which are known for their pharmacological significance. The molecular formula is C17H19ClFN3O3 with a molecular weight of approximately 367.8 g/mol.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The oxadiazole moiety is particularly noted for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar oxadiazole derivatives. For instance:
- Cytotoxicity : Compounds with oxadiazole rings have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |
These compounds induce apoptosis via upregulation of p53 and activation of caspase pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Acetylcholinesterase Inhibition : Similar derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| 6a | AChE | 89 |
| 6b | Urease | 0.75 |
Antimicrobial Activity
The antibacterial properties of related compounds have been documented, indicating broad-spectrum activity against various bacterial strains.
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 cells. Results showed that treatment led to increased apoptosis rates compared to untreated controls. Flow cytometry confirmed that the compound prompted significant cell cycle arrest and increased expression of apoptotic markers.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition potential of oxadiazole derivatives against AChE and urease. The results indicated that modifications in the chemical structure could enhance inhibitory potency, suggesting a pathway for developing more effective therapeutic agents.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c1-30-19-7-4-16(23)12-18(19)25-20(29)13-28-10-8-15(9-11-28)22-26-21(27-31-22)14-2-5-17(24)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDGUDFKTJEWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














